3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one
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Overview
Description
3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a sulfonyl group and fluorine atoms, enhancing its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one involves its interaction with molecular targets such as proteins and enzymes. For instance, it can inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition can disrupt the pathway, leading to reduced cancer cell proliferation and increased reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Similar compounds to 3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one include other quinoline derivatives and sulfonyl-substituted compounds. For example:
5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide: This compound also inhibits the DVL1 protein and has shown anticancer activity.
Indole derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6,7-difluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3S/c1-4-22-10-18(19(23)14-8-15(20)16(21)9-17(14)22)26(24,25)13-6-11(2)5-12(3)7-13/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTSGAVSGDSGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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